molecular formula C5H12N2O B1203175 1,1-Diethylurea CAS No. 634-95-7

1,1-Diethylurea

Cat. No.: B1203175
CAS No.: 634-95-7
M. Wt: 116.16 g/mol
InChI Key: TUMNHQRORINJKE-UHFFFAOYSA-N
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Description

1,1-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where both hydrogen atoms attached to the nitrogen are replaced by ethyl groups. This compound is known for its white to almost white crystalline appearance and is soluble in water.

Mechanism of Action

Target of Action

1,1-Diethylurea is a derivative of urea, which is a compound inherent to numerous bioactive compounds Urea derivatives are known to establish key drug-target interactions .

Mode of Action

Urea derivatives are used in medicinal chemistry and drug design to fine-tune crucial drug-like properties . This suggests that this compound may interact with its targets to induce changes that contribute to its overall effect.

Result of Action

It is known that this compound forms molecular adducts with nitro-substituted aromatic carboxylic acids . This suggests that the compound may have a role in modulating the activity of these acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethylurea can be synthesized through the reaction of diethylamine with urea. The reaction typically involves heating diethylamine and urea together under controlled conditions to form this compound and ammonia as a byproduct. The reaction can be represented as follows:

(C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3\text{(C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3} (C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process generally requires maintaining specific temperature and pressure conditions to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced under specific conditions to yield amine derivatives.

    Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution Reactions: Various alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Produces urea derivatives with different functional groups.

    Reduction: Yields amine derivatives.

    Substitution: Results in the formation of substituted urea compounds.

Scientific Research Applications

1,1-Diethylurea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylurea: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Diethylurea: Different substitution pattern with ethyl groups on both nitrogen atoms.

    N,N-Diethylurea: Another name for 1,1-Diethylurea, emphasizing the substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and ability to form molecular adducts with various compounds make it valuable in different research and industrial applications.

Properties

IUPAC Name

1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNHQRORINJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060900
Record name N,N-Diethylurea
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

634-95-7, 50816-31-4
Record name N,N-Diethylurea
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Record name Urea, N,N-diethyl-
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Record name Diethylurea
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Record name 1,1-Diethylurea
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Record name Urea, N,N-diethyl-
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Record name N,N-Diethylurea
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Record name Diethylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common application of 1,1-Diethylurea in crystal engineering?

A1: this compound is often utilized as a co-crystal former due to its ability to participate in strong hydrogen bonding interactions. Specifically, the amide group of this compound readily forms hydrogen bonds with carboxylic acid groups, leading to the formation of cocrystals with aromatic carboxylic acids. This property has been observed in the formation of cocrystals with various nitro-substituted benzoic and salicylic acids. [, ]

Q2: What types of hydrogen bonding patterns have been observed in cocrystals of this compound and aromatic carboxylic acids?

A2: Research reveals a consistent pattern of primary cyclic hydrogen bonding between the amide group of this compound and the carboxylic acid group of the acid partner. These interactions often lead to the formation of chain polymeric structures through further peripheral associations. In some instances, cyclic tetramers have also been observed. [, ]

Q3: Beyond simple aromatic carboxylic acids, has this compound been used to form cocrystals with more complex molecules?

A3: Yes, studies have shown this compound can form cocrystals with molecules beyond simple aromatic carboxylic acids. For instance, it forms an adduct hydrate with pyrazine-2,3-dicarboxylic acid, demonstrating its ability to engage in diverse hydrogen bonding interactions with more complex heterocyclic carboxylic acids. []

Q4: What is the structural characterization of this compound?

A4: this compound has the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol. While specific spectroscopic data might vary between studies, common characterization techniques include infrared spectroscopy, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [, , ]

Q5: How do the properties of this compound affect the thermal behavior of surfactant solutions?

A5: this compound exhibits interesting behavior when introduced to solutions containing surfactants like hexadecyltrimethylammonium bromide (CTAB) and hexadecyltrimethylammonium chloride (CTAC). The presence of this compound influences both the temperature and enthalpy change associated with the reorganization of surfactant clusters. These effects are attributed to the adsorption and penetration of this compound into the micelles and clusters formed by these surfactants. []

Q6: Are there computational studies investigating the structure and reactivity of this compound derivatives?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to study the structure of this compound derivatives. These calculations have been successful in predicting molecular structures that closely match those determined experimentally through X-ray crystallography. Furthermore, DFT has been utilized to investigate the formation mechanisms of new pyrrol-2,3-diones from reactions of this compound with 4-benzoyl-5-phenyl-2,3-furandione. These studies provide insights into the electronic structure and energy landscapes associated with these reactions. [, ]

Q7: Have there been any studies on the apparent molar volume of this compound in different solvent systems?

A7: Yes, researchers have investigated the apparent molar volume of this compound and related urea derivatives in various solvent systems, including aqueous alkali chloride solutions and water-methanol mixtures. These studies offer insights into the solvation behavior of this compound and how it interacts with different solvent environments. Notably, this compound exhibits negative transfer volumes from water to lithium chloride solutions, a characteristic attributed to hydrophobic effects. [, ]

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